N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfanyl)acetamide
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Overview
Description
N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfanyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyrrolidinone moiety, and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the thiadiazole ring through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions . The pyrrolidinone moiety can be introduced via a condensation reaction with a suitable amine, followed by acylation to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. Purification steps such as recrystallization or chromatography are often employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like palladium on carbon (Pd/C) for reduction . Electrophilic substitution reactions typically require strong acids or bases as catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .
Scientific Research Applications
N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfanyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity . The compound may inhibit the growth of microorganisms by interfering with their metabolic processes or by binding to their DNA . In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-{5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl}-2-(phenylsulfanyl)acetamide: This compound shares a similar structure but has an oxadiazole ring instead of a thiadiazole ring.
4-Chloroacetanilide: This compound has a simpler structure with a single aromatic ring and an acetamide group.
Uniqueness
N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfanyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiadiazole ring, in particular, enhances its potential as a bioactive molecule .
Properties
Molecular Formula |
C20H17ClN4O2S2 |
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Molecular Weight |
445.0 g/mol |
IUPAC Name |
N-[5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C20H17ClN4O2S2/c21-14-6-8-15(9-7-14)25-11-13(10-18(25)27)19-23-24-20(29-19)22-17(26)12-28-16-4-2-1-3-5-16/h1-9,13H,10-12H2,(H,22,24,26) |
InChI Key |
HIMRCKFZJVDCBV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C3=NN=C(S3)NC(=O)CSC4=CC=CC=C4 |
Origin of Product |
United States |
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